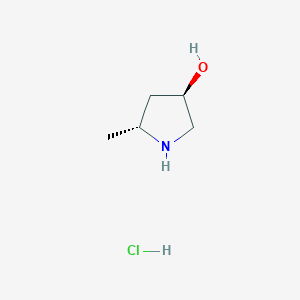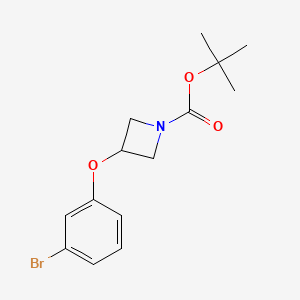
3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride
Übersicht
Beschreibung
“3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride” is a chemical compound with the CAS Number: 917760-91-9 . It has a molecular weight of 203.6 and its IUPAC name is (E)-3-(5-fluoropyridin-2-yl)acrylic acid hydrochloride . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride” involves heating a mixture of 5-fluoropyridine-2-carbaldehyde, malonic acid, pyridine, and piperidine at 100°C for 2 hours, then leaving it at room temperature for 18 hours . The mixture is then cooled to 0°C and acidified by the addition of 50% aqueous hydrochloric acid . The resulting precipitate is collected by filtration, washed with water and diethyl ether, and then dried to afford the title compound as a white solid .Molecular Structure Analysis
The InChI code for “3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride” is 1S/C8H6FNO2.ClH/c9-6-1-2-7(10-5-6)3-4-8(11)12;/h1-5H,(H,11,12);1H/b4-3+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.6 . The compound is soluble, with a solubility of 0.796 mg/ml .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
One application of materials related to 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride is in the development of drug delivery systems. A study by Ding et al. (2019) focused on the creation of a light-, thermo-, and pH-responsive drug delivery system using poly(acrylic acid-co-acrylamide) hydrogels. These hydrogels demonstrated controlled delivery of 5-fluorouracil, an anti-cancer drug, with high encapsulation and release efficiency under specific conditions (Ding et al., 2019).
Optical and Physical Characteristics of Soft Contact Lenses
Research conducted by Kim and Sung (2015) explored the use of halogen and carboxylic substituted pyridine compounds, including 3-fluoropyridine-4-carboxylic acid, in soft contact lens materials. The study assessed the optical and physical properties of these lenses, indicating potential for improved wettability and UV-blocking capabilities (Kim & Sung, 2015).
Solar Cell Applications
In the field of solar energy, Kim et al. (2006) synthesized organic sensitizers incorporating cyanoacrylic acid groups for solar cell applications. These sensitizers showed high efficiency in photon to current conversion when anchored onto TiO2 film, highlighting the potential of these materials in photovoltaic technologies (Kim et al., 2006).
Fluorescent Probes for Cysteine Detection
Dai et al. (2014) developed a fluorescent probe based on acrylic acid for the selective sensing of cysteine. The probe demonstrated high selectivity and detection capabilities in both calf serum and live cell imaging, showcasing its application in biochemical sensing (Dai et al., 2014).
Enhanced Oil Recovery
In the petroleum industry, Gou et al. (2015) utilized acrylic acid in the synthesis of novel acrylamide-based copolymers for enhanced oil recovery. These copolymers showed excellent properties such as thickening ability, shear stability, and salt-tolerance, indicating their potential in improving oil extraction efficiency (Gou et al., 2015).
Antimicrobial Activity
Arun, Reddy, and Rajkumar (2003) studied the antimicrobial activity of polymers synthesized using acrylic acid derivatives. These polymers demonstrated significant antibacterial and antifungal activities, suggesting their potential application in medical and pharmaceutical fields (Arun et al., 2003).
Safety And Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
(E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2.ClH/c9-6-1-2-7(10-5-6)3-4-8(11)12;/h1-5H,(H,11,12);1H/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQOYAXAULXMOO-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1F)/C=C/C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)











![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)